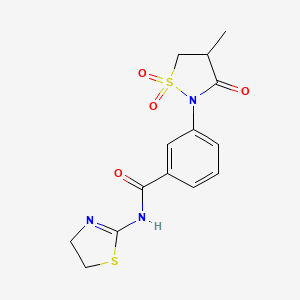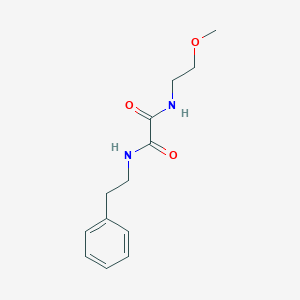![molecular formula C20H22N2O3 B5150037 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5150037.png)
4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as IMD-0354, is a synthetic organic compound with potential therapeutic applications. This molecule has been studied for its anti-inflammatory and anti-tumor properties, and its mechanism of action has been extensively investigated.
作用機序
The mechanism of action of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone involves the inhibition of the NF-kappaB signaling pathway. NF-kappaB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone inhibits the activation of NF-kappaB by blocking the phosphorylation and degradation of its inhibitor, IkappaB-alpha. This leads to a decrease in the production of pro-inflammatory cytokines and the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone have been extensively studied in vitro and in vivo. In vitro studies have shown that 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone inhibits the proliferation and survival of cancer cells, reduces the production of pro-inflammatory cytokines, and inhibits the differentiation of T cells into Th17 cells. In vivo studies have shown that 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone reduces inflammation in animal models of arthritis and colitis, inhibits tumor growth in xenograft models, and reduces the severity of autoimmune diseases in animal models.
実験室実験の利点と制限
4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, there are also some limitations to its use in lab experiments. 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone is relatively expensive compared to other inhibitors of the NF-kappaB pathway, and its synthesis method is complex and time-consuming. In addition, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is the development of more efficient and cost-effective synthesis methods for 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone and its analogs. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone treatment. Additionally, there is a need for further investigation of the potential side effects and toxicity of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone in animal models and human clinical trials. Finally, the use of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone in combination with other therapies, such as chemotherapy or immunotherapy, should be explored to determine its potential synergistic effects.
合成法
The synthesis of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone involves the condensation of 2-isopropyl-5-methylphenol with chloroacetyl chloride to form 2-(2-chloroacetyl)-5-isopropyl-methylphenol. This intermediate is then reacted with 1,2-diaminocyclohexane to form the final product, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone. The synthesis of 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been optimized for high yield and purity, and several modifications to the method have been proposed.
科学的研究の応用
4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and autoimmune diseases. In cancer research, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In inflammation research, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce inflammation in animal models of arthritis and colitis. In autoimmune disease research, 4-[(2-isopropyl-5-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone has been shown to inhibit the differentiation of T cells into Th17 cells, which are involved in the pathogenesis of several autoimmune diseases, including multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
4-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)15-9-8-14(3)10-18(15)25-12-20(24)22-11-19(23)21-16-6-4-5-7-17(16)22/h4-10,13H,11-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSUNOUDEYNDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5149958.png)
![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
![4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5149967.png)

![3-({[(diphenylacetyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5149983.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)


![N-[2-(2-benzylphenoxy)ethyl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5150017.png)
![N,N'-(5,10-diacetyl-4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-2,8-diyl)dibenzamide](/img/structure/B5150018.png)
![N-[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]-3,4,5-triethoxybenzamide](/img/structure/B5150022.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B5150030.png)
